molecular formula C10H12O3 B6255268 2-ethyl-2-methyl-1,3-dioxaindan-5-ol CAS No. 74024-81-0

2-ethyl-2-methyl-1,3-dioxaindan-5-ol

Cat. No.: B6255268
CAS No.: 74024-81-0
M. Wt: 180.20 g/mol
InChI Key: QTHULOBFIKUNPU-UHFFFAOYSA-N
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Description

2-ethyl-2-methyl-1,3-dioxaindan-5-ol is an organic compound that belongs to the class of dioxolanes This compound is characterized by its unique structure, which includes a dioxolane ring fused with an indane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-methyl-1,3-dioxaindan-5-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the acid-catalyzed cyclization of 2-ethyl-2-methyl-1,3-dioxolane with an indane derivative. The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-methyl-1,3-dioxaindan-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols

Scientific Research Applications

2-ethyl-2-methyl-1,3-dioxaindan-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-ethyl-2-methyl-1,3-dioxaindan-5-ol exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. For instance, its interaction with oxidizing or reducing agents can lead to the formation of reactive intermediates, which play a role in its chemical reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethyl-5-methyl-1,3-dioxane
  • 2-methyl-1,3-dioxolane
  • 2,2-dimethyl-1,3-dioxolane

Uniqueness

Compared to similar compounds, 2-ethyl-2-methyl-1,3-dioxaindan-5-ol stands out due to its fused indane moiety, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

74024-81-0

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethyl-2-methyl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C10H12O3/c1-3-10(2)12-8-5-4-7(11)6-9(8)13-10/h4-6,11H,3H2,1-2H3

InChI Key

QTHULOBFIKUNPU-UHFFFAOYSA-N

Canonical SMILES

CCC1(OC2=C(O1)C=C(C=C2)O)C

Purity

95

Origin of Product

United States

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